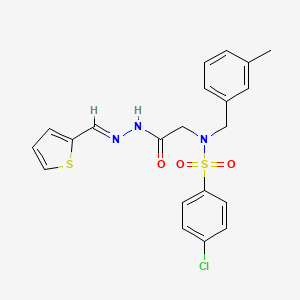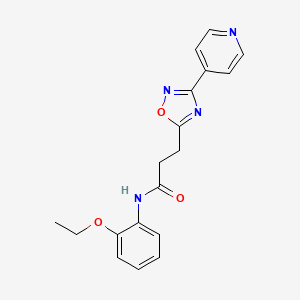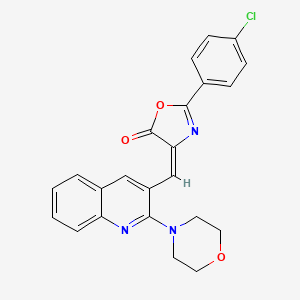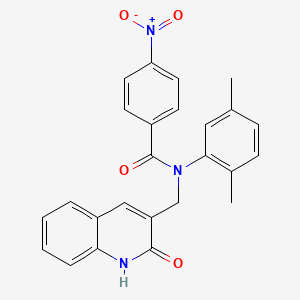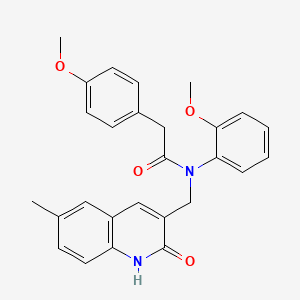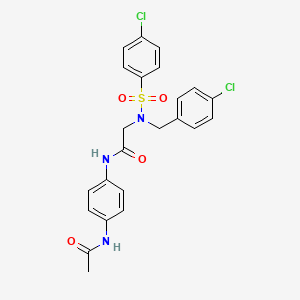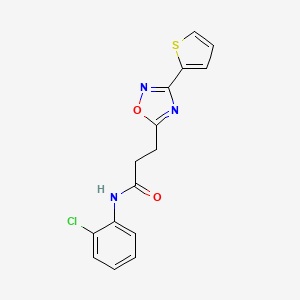![molecular formula C21H21FN4O2S B7685577 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide”, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . One of the synthesis pathways involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.Molecular Structure Analysis
The molecular structure of “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is characterized by a pyrazolo[3,4-b]quinoline core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a quinoline ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]quinolines and 2H-pyrazolo[3,4-b]quinolines .Aplicaciones Científicas De Investigación
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide: belongs to the class of pyrazolo[3,4-b]pyridines , which are heterocyclic compounds. These molecules exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) up to date .
Structure: The compound’s structure consists of a pyrazolo[3,4-b]quinoline core with a butyl group at position N1, a methyl group at position C7, and a 4-fluorobenzenesulfonamide moiety. The fusion of pyrazole and pyridine rings results in its bicyclic structure (Figure 1).
!Compound Structure
Synthetic Methods
Various synthetic approaches have been employed to prepare this compound. Starting from either a preformed pyrazole or pyridine, chemists have developed methods to introduce substituents at key positions. These methods include cyclization reactions, condensations, and functional group transformations.
Anticancer Agents: Researchers have explored the potential of pyrazolo[3,4-b]pyridines as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for drug development.
Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines act as kinase inhibitors. They target specific kinases involved in cellular signaling pathways, potentially modulating disease processes.
Anti-inflammatory Properties: Studies suggest that these compounds possess anti-inflammatory properties. By inhibiting pro-inflammatory enzymes or cytokines, they may contribute to managing inflammatory diseases.
Antiviral Activity: Some derivatives exhibit antiviral activity. Researchers have investigated their potential against viruses such as HIV, influenza, and herpes simplex.
Neuroprotective Effects: Pyrazolo[3,4-b]pyridines have shown neuroprotective effects in preclinical models. They may offer therapeutic strategies for neurodegenerative disorders.
Photodynamic Therapy: Researchers have explored their use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, selectively damaging cancer cells.
Metabolic Disorders: Exploring their impact on metabolic pathways, scientists have investigated pyrazolo[3,4-b]pyridines for conditions like diabetes and obesity.
Other Applications: Additional areas of interest include cardiovascular diseases, antimicrobial activity, and enzyme inhibition.
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of 1h-pyrazolo[3,4-b]quinolines . Compounds in this class have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 490594 Da , which is within the range generally considered favorable for oral bioavailability
Result of Action
Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-3-4-11-26-21-18(13-15-6-5-14(2)12-19(15)23-21)20(24-26)25-29(27,28)17-9-7-16(22)8-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULVFULWYNJVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

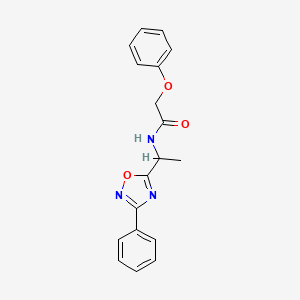
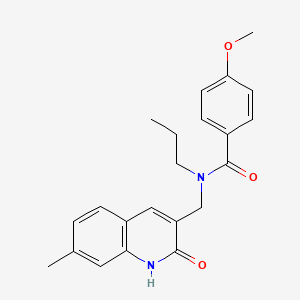
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
